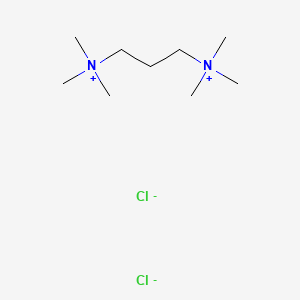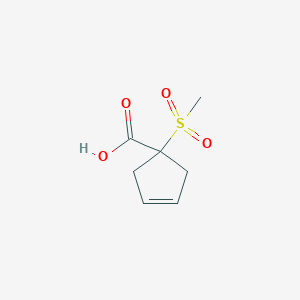
1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C₇H₁₀O₄S It is characterized by the presence of a methanesulfonyl group attached to a cyclopentene ring, which is further connected to a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentene Ring: The initial step involves the formation of the cyclopentene ring through cyclization reactions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted cyclopentene carboxylic acids.
Substitution: Various substituted cyclopentene carboxylic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.
Comparación Con Compuestos Similares
1-Methanesulfonylcyclopentane-1-carboxylic acid: Lacks the double bond in the cyclopentene ring.
1-Methanesulfonylcyclohex-3-ene-1-carboxylic acid: Contains a six-membered ring instead of a five-membered ring.
Uniqueness: 1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid is unique due to the presence of both a methanesulfonyl group and a carboxylic acid group on a cyclopentene ring
Propiedades
Fórmula molecular |
C7H10O4S |
|---|---|
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
1-methylsulfonylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4S/c1-12(10,11)7(6(8)9)4-2-3-5-7/h2-3H,4-5H2,1H3,(H,8,9) |
Clave InChI |
YRVDGIYDIWQFPN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1(CC=CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


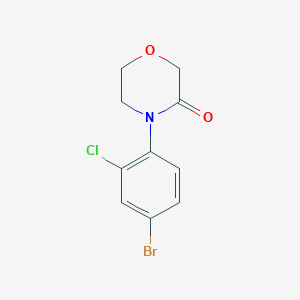
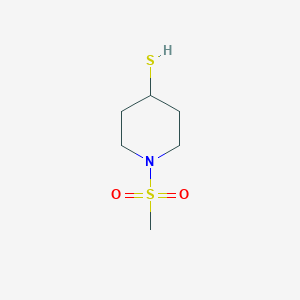
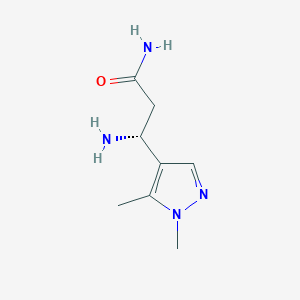
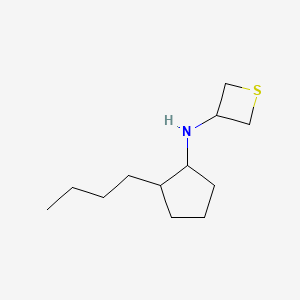
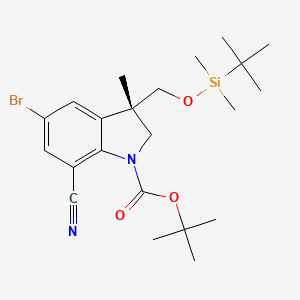
![3-[(2-Bromocyclooctyl)oxy]oxolane](/img/structure/B13321383.png)
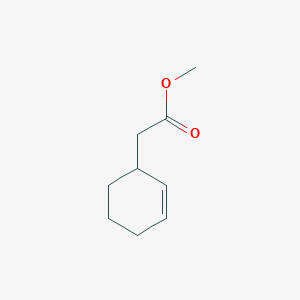


![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B13321414.png)
![2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13321420.png)
